Enrofloxacinhydrochlorid

Übersicht

Beschreibung

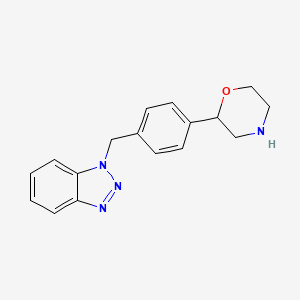

PD160788 (Monohydrochlorid), auch bekannt als Enrofloxacin-Monohydrochlorid, ist ein Fluorchinolon-Antibiotikum. Es wird in der Veterinärmedizin häufig zur Behandlung bakterieller Infektionen bei Tieren eingesetzt, insbesondere bei Rindern und Geflügel. Diese Verbindung ist gegen ein breites Spektrum an gramnegativen und grampositiven Bakterien wirksam, was sie zu einem wertvollen Werkzeug bei der Behandlung von Infektionskrankheiten bei Nutztieren macht.

Wissenschaftliche Forschungsanwendungen

PD160788 (Monohydrochlorid) hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen von Fluorchinolon-Antibiotika zu untersuchen.

Biologie: Forscher verwenden es, um bakterielle Resistenzmechanismen und die Auswirkungen von Antibiotika auf mikrobielle Gemeinschaften zu untersuchen.

Medizin: Es dient als Referenzverbindung bei der Entwicklung neuer Antibiotika und in pharmakokinetischen Studien.

Industrie: Die Verbindung wird in der Formulierung von Veterinärarzneimitteln und in der Untersuchung von Arzneistoffabgabesystemen eingesetzt.

Wirkmechanismus

PD160788 (Monohydrochlorid) übt seine Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind, hemmt. Durch die Bindung an diese Enzyme verhindert die Verbindung die Superspiralisierung der bakteriellen DNA, was zur Hemmung der Zellteilung und letztendlich zum Tod der Bakterienzelle führt.

Wirkmechanismus

Enrofloxacin hydrochloride, also known as Enrofloxacin HCl, is a potent antibiotic agent from the fluoroquinolone family . It is widely used in veterinary medicine due to its broad-spectrum antibacterial activity . This article will delve into the mechanism of action of Enrofloxacin HCl, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.

Target of Action

Enrofloxacin HCl primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

Enrofloxacin HCl exerts its antibacterial effect by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents DNA supercoiling and replication, leading to the death of the bacteria . The bactericidal activity of Enrofloxacin HCl is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .

Biochemical Pathways

The primary biochemical pathway affected by Enrofloxacin HCl is the bacterial DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, Enrofloxacin HCl prevents the supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of Enrofloxacin HCl varies depending on the species. For instance, in cows, the drug is rapidly absorbed and extensively distributed in tissues through systemic circulation . The elimination half-lives from various tissues range from 104 to 310 hours . The areas under the drug concentration-time curves (AUC) for these tissues range from 249 to 972 h mg kg −1 . The maximum concentration (Cmax) values range from 5 to 37 mg kg −1 .

Result of Action

The primary result of Enrofloxacin HCl’s action is the death of susceptible bacteria . By inhibiting key enzymes involved in bacterial DNA replication, Enrofloxacin HCl effectively halts the growth and proliferation of bacteria, leading to their eventual death .

Action Environment

The action of Enrofloxacin HCl can be influenced by various environmental factors. For instance, the presence of certain inorganic anions can affect the degradation efficiency of Enrofloxacin HCl . Moreover, the aquatic environment with Enrofloxacin concentration less than 0.5 mg/L has no effect on the diversity and abundance of bacteria, while the concentration of Enrofloxacin at 5 mg/L has a greater impact on the bacterial community .

Biochemische Analyse

Biochemical Properties

Enrofloxacin hydrochloride has demonstrated significant antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria . It is effective against various bacteria including Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, and Shigella . The bactericidal activity of Enrofloxacin hydrochloride is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .

Cellular Effects

Enrofloxacin hydrochloride exerts its effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, leading to cell death . This antibiotic also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Enrofloxacin hydrochloride involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Enrofloxacin hydrochloride prevents bacterial DNA replication, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation efficiency of Enrofloxacin hydrochloride by ultraviolet (UV)/persulfate (PDS) technology was found to be 5.4 times that of UV alone, due to a higher rate constant . This indicates that Enrofloxacin hydrochloride is stable under certain conditions and can have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Enrofloxacin hydrochloride vary with different dosages . For instance, in a study on Yellow River carp, it was found that different concentrations of Enrofloxacin hydrochloride had different effects on the fish’s physiology . High concentrations of Enrofloxacin hydrochloride could potentially have toxic or adverse effects .

Metabolic Pathways

Enrofloxacin hydrochloride is involved in several metabolic pathways. It undergoes transformation reactions including ring cleavage, hydroxylation, methylation, and oxidation . Enrofloxacin hydrochloride is partially deethylated by CYP450 into the active metabolite ciprofloxacin, which is also a fluoroquinolone antibiotic .

Transport and Distribution

Enrofloxacin hydrochloride is widely distributed in different tissues. It has been found that Enrofloxacin hydrochloride exhibits large distribution in bile, indicating that bile excretion might be the primary elimination route of Enrofloxacin hydrochloride in certain species .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PD160788 (Monohydrochlorid) umfasst in der Regel die folgenden Schritte:

Bildung des Fluorchinolon-Kerns: Die Synthese beginnt mit der Bildung der Fluorchinolon-Kernstruktur. Dies wird durch eine Reihe von Kondensationsreaktionen erreicht, die eine fluorierte aromatische Verbindung und einen stickstoffhaltigen Heterocyclus beinhalten.

Einführung des Piperazinrings: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingeführt. Dieser Schritt ist entscheidend für die antibiotische Aktivität der Verbindung.

Bildung des Monohydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Monohydrochloridsalzform. Dies geschieht in der Regel durch Reaktion der freien Base mit Salzsäure unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von PD160788 (Monohydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Bulk-Synthese: Große Reaktoren werden verwendet, um die Kondensations- und Substitutionsreaktionen durchzuführen.

Reinigung: Das Rohprodukt wird mithilfe von Techniken wie Kristallisation, Filtration und Trocknung gereinigt.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PD160788 (Monohydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolonring modifizieren, was sich auf seine antibiotischen Eigenschaften auswirkt.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, insbesondere unter Beteiligung des Piperazinrings.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate der Stammverbindung, die unterschiedliche Grade an antibiotischer Aktivität aufweisen können.

Vergleich Mit ähnlichen Verbindungen

PD160788 (Monohydrochlorid) kann mit anderen Fluorchinolon-Antibiotika wie Ciprofloxacin, Norfloxacin und Levofloxacin verglichen werden. Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist PD160788 (Monohydrochlorid) einzigartig in seiner hohen Wirksamkeit gegen Mycoplasma bovis und seiner inhibitorischen Aktivität gegen das Vaccinia-Virus .

Liste ähnlicher Verbindungen

- Ciprofloxacin

- Norfloxacin

- Levofloxacin

- Ofloxacin

- Moxifloxacin

Diese Verbindungen werden ebenfalls zur Behandlung bakterieller Infektionen eingesetzt, können sich jedoch in ihrem Wirkungsspektrum und ihren pharmakokinetischen Eigenschaften unterscheiden.

Eigenschaften

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920877 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112732-17-9 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112732-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Enrofloxacin Hydrochloride?

A: Enrofloxacin Hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By interfering with these processes, Enrofloxacin Hydrochloride effectively halts bacterial growth and leads to cell death.

Q2: Does Enrofloxacin Hydrochloride's mechanism of action differ between Gram-positive and Gram-negative bacteria?

A: Yes, while Enrofloxacin Hydrochloride targets both Gram-positive and Gram-negative bacteria, its primary target enzyme can differ. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is more susceptible in Gram-positive bacteria. []

Q3: What is the molecular formula and weight of Enrofloxacin Hydrochloride?

A: The molecular formula of Enrofloxacin Hydrochloride is C19H22FN3O3 · HCl. Its molecular weight is 399.88 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize Enrofloxacin Hydrochloride?

A: Several spectroscopic techniques are employed to characterize Enrofloxacin Hydrochloride, including: * Ultraviolet-visible (UV-Vis) Spectroscopy: Used to determine the compound's absorbance at different wavelengths, providing information about its electronic structure. [, , ] * Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing its infrared absorption and transmission. [, , , ] * Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of its atomic nuclei. [] * X-ray Powder Diffraction (XRPD): Analyzes the diffraction pattern of X-rays passing through a powdered sample, revealing information about its crystal structure. [, , ]

Q5: How does the solubility of Enrofloxacin Hydrochloride vary with pH?

A: The solubility of Enrofloxacin Hydrochloride is pH-dependent. It demonstrates higher solubility in acidic conditions and lower solubility in alkaline environments. This is attributed to the presence of ionizable groups in its structure, which can gain or lose protons depending on the pH. [, ]

Q6: How does Enrofloxacin Hydrochloride perform in different formulations?

A: Enrofloxacin Hydrochloride has been successfully formulated into various dosage forms, including: * Injectable Solutions: Commonly used for intramuscular or subcutaneous administration, especially in veterinary medicine. [, , , , , ] * Oral Capsules: Provide convenient oral administration. [, ] * Topical Gels: Allow for localized application, such as in the treatment of skin infections. [, ] * Nanoemulsions: Offer improved stability, palatability, and bioavailability compared to conventional formulations. []

Q7: Does Enrofloxacin Hydrochloride possess any notable catalytic properties?

A7: While primarily known for its antibacterial properties, research on Enrofloxacin Hydrochloride's catalytic properties is limited. Its potential applications in catalysis are not well-established.

Q8: How is computational chemistry used to study Enrofloxacin Hydrochloride?

A: Computational chemistry plays a significant role in understanding and predicting the properties of Enrofloxacin Hydrochloride. Some key applications include: * Pharmacokinetic Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. [, ] * Monte Carlo Simulations: Predicting the probability of treatment success based on pharmacokinetic/pharmacodynamic (PK/PD) parameters and minimum inhibitory concentration (MIC) data. [, ] * Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of Enrofloxacin Hydrochloride and its biological activity. []

Q9: How does the structure of Enrofloxacin Hydrochloride contribute to its antibacterial activity?

A: The structure of Enrofloxacin Hydrochloride contains several key features that contribute to its antibacterial activity: * Fluoro group at position 6: Enhances potency and broadens the spectrum of activity. [] * Piperazinyl ring at position 7: Crucial for binding to bacterial DNA gyrase and topoisomerase IV. [] * Carboxylic acid group at position 3: Essential for forming stable complexes with the target enzymes. []

Q10: What are some common approaches to enhance the stability and solubility of Enrofloxacin Hydrochloride formulations?

A: Various strategies are employed to improve the stability and solubility of Enrofloxacin Hydrochloride formulations: * Crystallization with different solvents: Forming a dihydrate crystal form (Enrofloxacin Hydrochloride Dihydrate, or Enro-C) enhances solubility and bioavailability. [, , , , , , ] * Nanoencapsulation: Encapsulating the drug in nanoparticles improves stability, solubility, and bioavailability. [] * Use of excipients: Adding excipients such as cyclodextrins or polymers can enhance solubility and stability.

Q11: Are there specific safety considerations for handling Enrofloxacin Hydrochloride in a laboratory setting?

A11: As with all pharmaceuticals, handling Enrofloxacin Hydrochloride requires adherence to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and lab coats, handling the compound in a well-ventilated area, and disposing of waste appropriately. Consult the compound's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Q12: How is the bioavailability of Enrofloxacin Hydrochloride affected by its route of administration?

A: ** The bioavailability of Enrofloxacin Hydrochloride varies depending on the route of administration:* Intravenous (IV): Provides 100% bioavailability as the drug directly enters the bloodstream.* Intramuscular (IM): Offers high bioavailability, but absorption may be slower compared to IV. [, , , , , ]* Oral: Bioavailability can be lower due to first-pass metabolism in the liver. [, , ]* Subcutaneous (SC):** Absorption is generally slower compared to IM or IV. []

Q13: What types of in vitro and in vivo studies are conducted to evaluate the efficacy of Enrofloxacin Hydrochloride?

A13: The efficacy of Enrofloxacin Hydrochloride is assessed using a combination of in vitro and in vivo studies:

- Animal Models of Infection: Evaluate the drug's efficacy in treating infections in various animal models, such as mice, rats, rabbits, chickens, pigs, and hamsters. [, , , , , , ]

- Clinical Trials: Conducted in target species (e.g., dogs, cats, cattle) to assess the drug's safety and efficacy in a clinical setting. [, , , , ]

Q14: What are the main mechanisms of resistance to Enrofloxacin Hydrochloride in bacteria?

A: Bacteria can develop resistance to Enrofloxacin Hydrochloride through various mechanisms, including:* Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their binding affinity for the drug. [, ]* Efflux pumps: Bacteria can actively pump the drug out of the cell, reducing its intracellular concentration.* Reduced permeability: Changes in the bacterial cell wall or membrane can hinder the drug's entry.

Q15: What are the potential toxicological effects of Enrofloxacin Hydrochloride?

A15: While generally considered safe when used appropriately, Enrofloxacin Hydrochloride can cause adverse effects in some cases:

Q16: What approaches are being explored to improve the delivery of Enrofloxacin Hydrochloride to specific targets?

A16: Researchers are investigating various strategies to enhance the targeted delivery of Enrofloxacin Hydrochloride, including:

- Nanoparticle-based drug delivery: Encapsulating the drug in nanoparticles can improve its delivery to specific tissues or cells. [, ]

Q17: Are there any known biomarkers for monitoring the efficacy or toxicity of Enrofloxacin Hydrochloride treatment?

A17: Research on biomarkers for Enrofloxacin Hydrochloride efficacy and toxicity is ongoing. Some potential biomarkers include:

Q18: What analytical techniques are commonly employed to quantify Enrofloxacin Hydrochloride in biological samples?

A18: Several analytical methods are available for quantifying Enrofloxacin Hydrochloride in biological samples:

- High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying drug concentrations in various matrices, including plasma, serum, and tissues. [, , , , , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. []

Q19: What are the potential environmental impacts of Enrofloxacin Hydrochloride?

A19: The widespread use of antibiotics, including Enrofloxacin Hydrochloride, raises concerns about their potential environmental impacts:

Q20: How does the dissolution rate of Enrofloxacin Hydrochloride affect its bioavailability?

A: The dissolution rate, which is the speed at which a solid drug substance dissolves in a solvent, is a critical factor influencing the bioavailability of orally administered drugs. A faster dissolution rate generally leads to quicker absorption and higher bioavailability. The dihydrate crystal form of Enrofloxacin Hydrochloride (Enro-C) exhibits improved dissolution characteristics compared to the anhydrous form. [, ]

Q21: What parameters are typically assessed during the validation of an analytical method for Enrofloxacin Hydrochloride?

A: Validation of analytical methods for pharmaceutical analysis is crucial to ensure accuracy, precision, and reliability. Key parameters assessed during method validation include:* Specificity: The ability of the method to differentiate the analyte from other components in the sample.* Linearity: The proportional relationship between the measured signal and the analyte concentration over a specified range.* Accuracy: The closeness of the measured value to the true value.* Precision: The degree of agreement among repeated measurements.* Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.* Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. []

Q22: What quality control measures are employed during the manufacturing of Enrofloxacin Hydrochloride to ensure its quality and safety?

A22: Stringent quality control measures are implemented throughout the manufacturing process of Enrofloxacin Hydrochloride to guarantee its quality, safety, and efficacy. These measures include:* Raw material testing: Verifying the identity, purity, and quality of all starting materials.* In-process controls: Monitoring critical process parameters to ensure consistency.* Finished product testing: Verifying that the final product meets all required specifications, including potency, purity, and stability.* Good Manufacturing Practices (GMP) compliance: Adhering to GMP guidelines to ensure the quality and safety of pharmaceutical products.

Q23: Does Enrofloxacin Hydrochloride interact with drug transporters?

A23: Yes, Enrofloxacin Hydrochloride can interact with drug transporters, which are proteins involved in the movement of drugs across cell membranes. These interactions can influence the absorption, distribution, and elimination of the drug.

Q24: Can Enrofloxacin Hydrochloride induce or inhibit drug-metabolizing enzymes?

A24: Enrofloxacin Hydrochloride has the potential to interact with drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes. It can inhibit the activity of certain CYP enzymes, which may lead to increased levels of other drugs metabolized by those enzymes.

Q25: What are some alternatives to Enrofloxacin Hydrochloride for treating bacterial infections?

A25: Several alternative antibiotics can be considered depending on the specific infection and the susceptibility of the bacteria. Some common alternatives include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![4-[(2S)-butan-2-yl]-3-methylpyridine](/img/structure/B571136.png)